molecular formula C9H15NO3 B8400270 N-carbomethoxy-8-azabicyclo(3,2,1)octan-3-ol

N-carbomethoxy-8-azabicyclo(3,2,1)octan-3-ol

Cat. No.: B8400270
M. Wt: 185.22 g/mol
InChI Key: DZCNYCLRPKSORQ-UHFFFAOYSA-N
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Description

N-carbomethoxy-8-azabicyclo(3,2,1)octan-3-ol is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C9H15NO3/c1-13-9(12)10-6-2-3-7(10)5-8(11)4-6/h6-8,11H,2-5H2,1H3

InChI Key

DZCNYCLRPKSORQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2CCC1CC(C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, 11.4 mg of LiAlH4, 0.15 ml of tetrahydrofran and then 85 μl of t-butylalcohol were placed in a reaction vessel. After standing the resulting mixture for 15 min. at room temperature, a tetrahydrofran solution of N-carbomethoxy-8-azabicyclo(3,2,1)octan-3-one prepared by the method as described in Referencial Example 3 (0.1 ml/2 mg) was added to the mixture and then continued stirring for 17.5 hrs.. To the reaction mixture, a moisture contained ethyl ether was added to stop the reaction and then the reaction mixture was subjected to extraction in several times with use of ethyl acetate. The combined extract was dried with use of Na2SO4 and concentrated to obtain N-carbomethoxy-8-azabicyclo(3,2,1)octan-3-ol, in crystal form.
Quantity
11.4 mg
Type
reactant
Reaction Step One
Quantity
85 μL
Type
reactant
Reaction Step One
Name
N-carbomethoxy-8-azabicyclo(3,2,1)octan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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